molecular formula C14H17NO2S B2487187 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034285-14-6

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2487187
CAS No.: 2034285-14-6
M. Wt: 263.36
InChI Key: MCJNSIAGRPWEFL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[221]heptan-5-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps. One common method includes the reaction of a benzyloxy group with a bicyclic thia-azabicycloheptane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethane: Similar structure but fully reduced to an alkane.

Uniqueness

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a heterobicyclic compound notable for its complex structure, which includes both sulfur and nitrogen atoms. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NOSC_{12}H_{15}NOS. Its structure features a benzyloxy group attached to a bicyclic thia-azabicycloheptane derivative, which enhances its reactivity and interactions with biological targets .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific molecular targets remain to be fully elucidated .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Ongoing investigations are focused on identifying the precise molecular mechanisms and potential therapeutic applications in oncology .

The biological activity of this compound is attributed to its ability to interact with various biomolecules, modulating biochemical pathways. For instance, studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes . Further research is needed to clarify these interactions and their implications for drug development.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Efficacy

In vitro assays on various cancer cell lines revealed that this compound could reduce cell viability significantly, with IC50 values in the low micromolar range. Mechanistic studies suggested that it triggers apoptosis via the intrinsic pathway, involving mitochondrial depolarization and activation of caspases .

Comparative Analysis with Similar Compounds

Compound NameDescriptionBiological Activity
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptanolSimilar structure but with an alcohol group instead of a ketoneModerate antimicrobial activity
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptaneFully reduced version without the carbonyl groupLimited biological activity

The structural modifications in these analogs lead to variations in their biological activities, highlighting the importance of functional groups in determining pharmacological properties .

Properties

IUPAC Name

2-phenylmethoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)10-18-13)9-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJNSIAGRPWEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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